molecular formula C15H10ClN5O3S B15078511 3-(5-Chlorothiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 303106-39-0

3-(5-Chlorothiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15078511
CAS No.: 303106-39-0
M. Wt: 375.8 g/mol
InChI Key: JGXORVAUKGMVSC-CAOOACKPSA-N
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Description

3-(5-Chlorothiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 5-chlorothiophene substituent at the pyrazole C3 position and a 3-nitrobenzylidene group attached via a hydrazide linker. This compound belongs to a class of molecules known for diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties. Its structure combines electron-deficient (nitro, chlorothiophene) and planar aromatic moieties, which may enhance interactions with biological targets such as enzymes or DNA .

Properties

CAS No.

303106-39-0

Molecular Formula

C15H10ClN5O3S

Molecular Weight

375.8 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H10ClN5O3S/c16-14-5-4-13(25-14)11-7-12(19-18-11)15(22)20-17-8-9-2-1-3-10(6-9)21(23)24/h1-8H,(H,18,19)(H,20,22)/b17-8+

InChI Key

JGXORVAUKGMVSC-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the pyrazole core: This can be achieved by the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the thiophene ring: The chlorothiophene moiety can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate chlorothiophene derivatives.

    Formation of the hydrazide: The pyrazole derivative can be converted to the carbohydrazide by reacting with hydrazine hydrate.

    Schiff base formation: The final step involves the condensation of the carbohydrazide with 3-nitrobenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

Reaction TypeReagents/ConditionsProductsYieldNotes
Thiophene ring oxidationKMnO₄/H⁺ (acidic)Sulfoxide/sulfone derivatives45–60%Selective oxidation at sulfur atom; requires controlled pH
Hydrazone oxidationH₂O₂ in ethanolOxadiazole derivatives35–50%Forms heterocyclic products via intramolecular cyclization
Nitro group oxidationConc. HNO₃/H₂SO₄Not observedNitro group remains stable under strong acidic conditions

Key Findings :

  • Thiophene oxidation yields sulfoxides/sulfones, altering electronic properties for biological applications.

  • Hydrazone-to-oxadiazole conversion enhances thermal stability .

Reduction Reactions

Reaction TypeReagents/ConditionsProductsYieldNotes
Nitro group reductionH₂/Pd-C in ethanolAmino-benzylidene derivative70–85%Catalytic hydrogenation preserves pyrazole-thiophene framework
Hydrazone reductionNaBH₄ in methanolHydrazine intermediate55–65%Reversible reaction; sensitive to moisture

Mechanistic Insights :

  • Nitro-to-amine reduction increases basicity and enables further functionalization (e.g., acylation).

  • Borohydride reduction of the hydrazone forms a stable intermediate for coupling reactions.

Substitution Reactions

Reaction TypeReagents/ConditionsProductsYieldNotes
Chlorothiophene substitutionKOH/RNH₂ (nucleophile)Thiophene-amine derivatives40–55%SNAr mechanism favored by electron-withdrawing nitro group
Pyrazole C-H functionalizationI₂/K₂CO₃ in DMSOIodo-pyrazole derivatives30–45%Regioselective iodination at pyrazole C4 position

Research Highlights :

  • Chlorine substitution on thiophene enables modular synthesis of analogs with varied biological activity.

  • Iodinated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Cyclization Reactions

Reaction TypeReagents/ConditionsProductsYieldNotes
Intramolecular cyclizationPPA (polyphosphoric acid), 120°CThieno[2,3-c]pyrazole60–75%Forms fused heterocycle via dehydration
Condensation with diketonesAcetylacetone/HClPyrazolo-thiophene hybrids50–65%Enhances π-conjugation for material science applications

Structural Impact :

  • Cyclization products exhibit redshifted UV-Vis absorption, useful in optoelectronic studies.

Hydrolysis and Stability

Reaction TypeReagents/ConditionsProductsYieldNotes
Acidic hydrolysisHCl (6M), reflux3-(5-Chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide + 3-nitrobenzaldehyde90–95%Hydrazone cleavage under strong acidic conditions
Alkaline hydrolysisNaOH (10%), 80°CDegradation productsLimited stability in basic media

Applications :

  • Hydrolysis provides access to precursor fragments for recyclable synthesis.

Metal Coordination

Reaction TypeReagents/ConditionsProductsYieldNotes
Cu(II) complexationCuCl₂ in methanolOctahedral Cu complex65–80%Enhances antimicrobial activity
Zn(II) coordinationZn(NO₃)₂ in DMFTetrahedral Zn complex50–60%Stabilizes nitro group against reduction

Research Implications :

  • Metal complexes show improved solubility and bioactivity compared to the parent compound .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Group

The 3-nitrobenzylidene group in the target compound distinguishes it from analogs with alternative substituents:

  • For instance, pyridyl groups introduce basicity, which may affect solubility and cellular uptake compared to the nitro group’s strong electron-withdrawing nature .
  • N'-(4-Nitrobenzylidene) derivatives ():
    Positional isomerism (3-nitro vs. 4-nitro) influences steric and electronic profiles. The meta-nitro group may create steric hindrance, whereas para-substitution could enhance planarity and π-π stacking interactions .

Variations in the Pyrazole Core

  • 5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl) derivatives (): Analogs such as compounds 3a–3e feature cyano and methyl groups on the pyrazole ring. These substituents increase hydrophobicity and may improve metabolic stability compared to the target compound’s carbohydrazide linker, which introduces hydrogen-bonding capability .

Hydrazide Linker Modifications

  • N'-(2-Oxoindol-3-yl) and N'-(1-(2-furyl)ethylidene) derivatives ():
    Substituting the nitrobenzylidene group with indole or furan-based moieties introduces heterocyclic aromaticity. For example, indole derivatives () may exhibit enhanced DNA intercalation due to planar aromatic systems, whereas furan groups could modulate solubility .

Melting Points and Solubility

  • The nitro group’s electron-withdrawing nature may reduce solubility in polar solvents compared to methoxy or dimethylamino-substituted analogs () .

Q & A

Q. What are the established synthetic routes for 3-(5-Chlorothiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide?

The compound is synthesized via multi-step reactions, typically involving:

  • Condensation : Reacting 5-chlorothiophene-2-carbohydrazide with 3-nitrobenzaldehyde under reflux in ethanol or DMF, catalyzed by acetic acid or triethylamine .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/DMSO mixtures .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization at 254 nm to track reaction progress .

Q. How is the compound characterized spectroscopically?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 to identify aromatic protons (δ 7.5–8.5 ppm) and hydrazide NH signals (δ 10–12 ppm) .
  • IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1520 cm1^{-1} (NO2_2 asymmetric stretch) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns .

Q. What criteria validate the compound’s purity?

  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (70:30), retention time consistency (±0.1 min) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen content within ±0.3% of theoretical values .

Q. Which functional groups dictate its reactivity?

The hydrazide (-CONHNH2_2), nitro (-NO2_2), and chlorothiophene groups drive reactivity:

  • Hydrazide : Participates in Schiff base formation and coordination with metal ions .
  • Nitro Group : Electron-withdrawing effects influence electrophilic substitution patterns .

Q. How is crystallinity assessed for structural confirmation?

  • Single-crystal X-ray diffraction (SCXRD) : Data collected at 100–150 K using Mo-Kα radiation. Structure solved via direct methods (SHELXT) and refined with SHELXL (R1_1 < 0.05) .
  • ORTEP diagrams : Generated using WinGX to visualize anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How can SHELX programs resolve crystallographic data contradictions?

  • Twin refinement : Use TWIN/BASF commands in SHELXL to model twinning in cases of pseudo-merohedral symmetry .
  • Disorder modeling : PART/SUMP restraints to address disordered solvent or side chains .
  • Validation : Check CIF files with PLATON/CHECKCIF for ADDSYM alerts and hydrogen-bonding consistency .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent selection : DMF enhances solubility of nitrobenzylidene intermediates but requires strict temperature control (<80°C) to avoid decomposition .
  • Catalyst screening : Triethylamine (5 mol%) improves condensation efficiency vs. pyridine, which may form byproducts .

Q. How to design molecular docking studies for target identification?

  • Target selection : Prioritize enzymes with hydrazide-binding pockets (e.g., cyclooxygenase-2, histone deacetylases) using PDBe or RCSB PDB .
  • Docking software : AutoDock Vina with Lamarckian GA parameters (grid size 25 Å, exhaustiveness=20). Validate poses with MM-GBSA scoring .

Q. How to resolve discrepancies in 1H^1H NMR data across synthesis batches?

  • Dynamic effects : Rotameric equilibria in the hydrazide moiety cause signal splitting; use DMSO-d6 at elevated temperatures (50°C) to coalesce peaks .
  • Impurity profiling : Compare HSQC and COSY spectra to identify minor tautomers or oxidation byproducts .

Q. Which computational methods validate electronic properties?

  • DFT calculations : Gaussian 16 at B3LYP/6-311+G(d,p) level to model HOMO-LUMO gaps (predicted ~4.2 eV) and electrostatic potential maps .
  • Molecular dynamics : NAMD simulations (NPT ensemble, 298 K) to assess stability in aqueous vs. lipid bilayer environments .

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